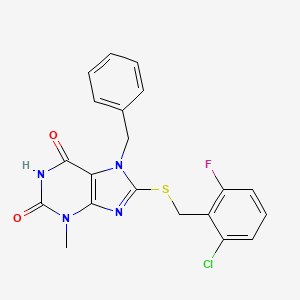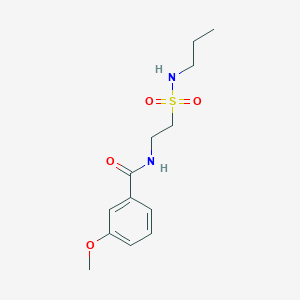
3-methoxy-N-(2-(N-propylsulfamoyl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(2-(N-propylsulfamoyl)ethyl)benzamide is a chemical compound. It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . Benzamides are a significant class of amide compounds and have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Synthesis Analysis
Benzamide compounds can be synthesized starting from benzoic acids and amine derivatives . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of benzamide compounds can be determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide compounds include the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical and Chemical Properties Analysis
Benzamide, the parent compound of this compound, appears as a white solid in powdered form and as colorless crystals in crystalline form . It is slightly soluble in water and soluble in many organic solvents .Applications De Recherche Scientifique
Antimicrobial Properties
A class of benzamide derivatives, including compounds related to 3-methoxy-N-(2-(N-propylsulfamoyl)ethyl)benzamide, have been synthesized and evaluated for their antimicrobial efficacy. Some of these compounds demonstrated significant antibacterial and antifungal activities, as observed in the study by Priya et al. (2006) (Priya et al., 2006).
Analytical Methods for Quantitative Analysis
Zalavadia (2016) developed a new bioanalytical method using micro-extraction and liquid chromatography-tandem mass spectrometry to quantify concentrations of a glyburide analogue, similar to this compound, in mouse plasma and whole blood. This method is crucial for pharmacokinetic evaluations (Zalavadia, 2016).
Neuroleptic Activity
Compounds structurally related to this compound have been synthesized and evaluated for their potential as neuroleptics. Iwanami et al. (1981) found a correlation between structure and inhibitory effects on apomorphine-induced behavior in rats, indicating potential neuroleptic activity (Iwanami et al., 1981).
Dopamine Receptor Binding Studies
Köhler et al. (1986) studied a novel substituted benzamide eticlopride for its binding properties to dopamine receptors in rat brain. This research suggests the potential utility of similar benzamide compounds in understanding dopamine D-2 receptors (Köhler et al., 1986).
Selective Membrane Electrode Based on Drug Analogues
Saleh and Gaber (2001) used a drug analogue of this compound to create a PVC-based Zn2+-selective electrode. This electrode showed excellent selectivity and could be used in various analytical applications, such as determining zinc(II) contents in rock materials (Saleh & Gaber, 2001).
In Vivo Radioligand for Acetylcholinesterase
Brown-Proctor et al. (1999) synthesized a radioligand to study acetylcholinesterase (AChE) inhibitors, indicating the potential use of benzamide derivatives in neurological research (Brown-Proctor et al., 1999).
Fluorescence Enhancement for Biomedical Probes
Faridbod et al. (2009) explored the use of a glibenclamide derivative, structurally similar to this compound, to enhance erbium fluorescence intensity. This finding suggests potential applications in creating sensitive fluorimetric probes for biomedical research (Faridbod et al., 2009).
Safety and Hazards
Benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and suspected of causing genetic defects . Safety measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds, such as n-benzimidazol-2yl benzamide analogues, have been reported to act as allosteric activators of human glucokinase .
Mode of Action
Based on the mode of action of similar compounds, it can be hypothesized that this compound may interact with its target protein in an allosteric manner, thereby modulating the protein’s activity .
Biochemical Pathways
Similar compounds have been found to influence the glucokinase pathway, which plays a crucial role in glucose metabolism .
Result of Action
Similar compounds have been reported to exhibit significant hypoglycemic effects in animal and human models .
Propriétés
IUPAC Name |
3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-3-7-15-20(17,18)9-8-14-13(16)11-5-4-6-12(10-11)19-2/h4-6,10,15H,3,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYAFOLXHLHNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2753929.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate](/img/structure/B2753930.png)
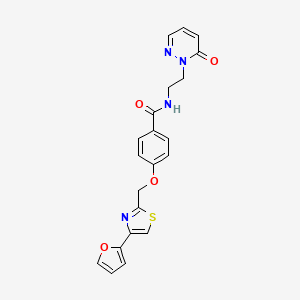
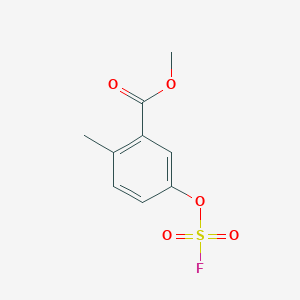

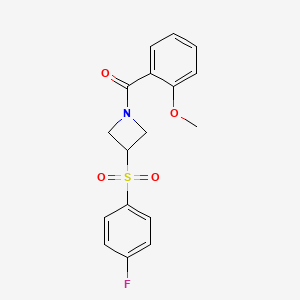
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2753937.png)
![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2753938.png)

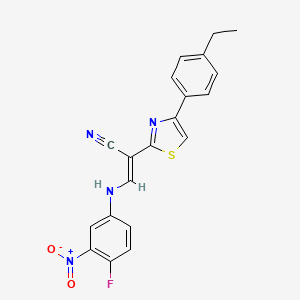
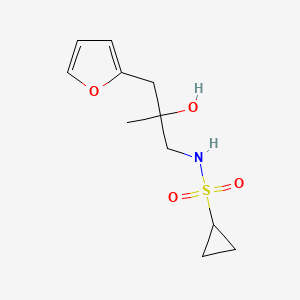
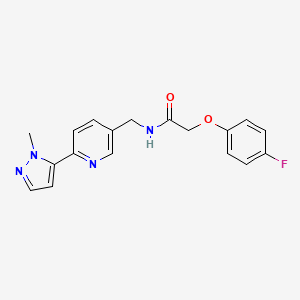
![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753949.png)
